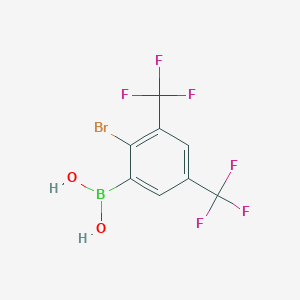
3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid is a chemical compound with the molecular formula C8H5BF6O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds similar to 3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate .Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid consists of a phenyl ring substituted with two trifluoromethyl groups and a boronic acid group . The average mass of the molecule is 257.926 Da .Wissenschaftliche Forschungsanwendungen
Drug-Resistant Bacteria Inhibition
This compound has been utilized in the synthesis of pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria. These derivatives have shown remarkable efficacy against menacing pathogens like MRSA and VRE, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .
Organic Synthesis
The boronic acid group of this compound is pivotal in organic synthesis, especially in Suzuki coupling reactions. It facilitates the formation of carbon-carbon bonds, leading to the creation of complex organic molecules .
Antimicrobial Studies
Derivatives of this compound have been synthesized for antimicrobial studies. They have been tested against a variety of bacterial strains, including planktonic Gram-positive bacteria, and have shown to be effective in eradicating biofilms .
Metabolite Identification
In metabolic studies, this compound has been identified as a significant metabolite in the metabolism of certain benzyl ethers. Understanding its role in metabolism can lead to the development of new drugs and therapeutic agents .
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of certain pharmaceuticals. Its unique structure allows for the creation of chiral centers, which are essential for the activity of many drugs .
Wirkmechanismus
Target of Action
It is known that boronic acids are often used in the synthesis of pharmaceuticals and fine chemicals . They are typically involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
Boronic acids, in general, are known to interact with their targets through covalent bonding, forming reversible covalent complexes .
Biochemical Pathways
Boronic acids are often used as intermediates in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may have a wide range of potential effects .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the reaction .
Eigenschaften
IUPAC Name |
[2-bromo-3,5-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BBrF6O2/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17)18/h1-2,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTRUFHCNMHBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Br)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BBrF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




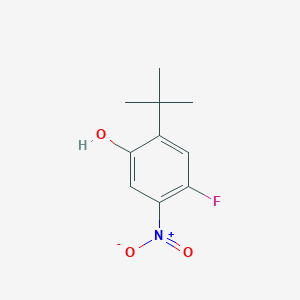
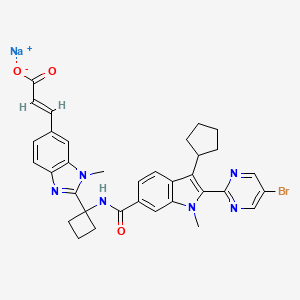

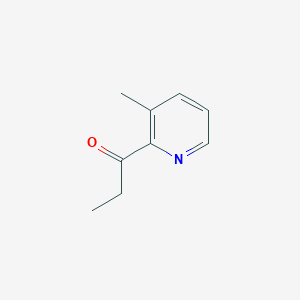

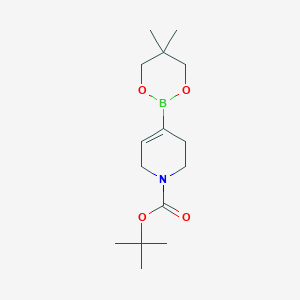

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)


![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)

![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)